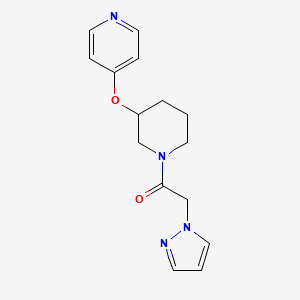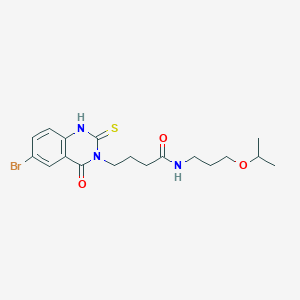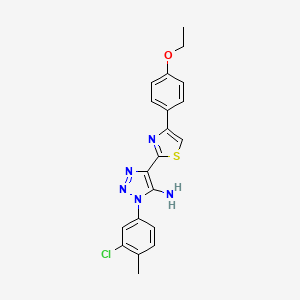![molecular formula C19H20N2O4 B2353950 N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 876707-61-8](/img/structure/B2353950.png)
N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is a common component in various pharmaceuticals and its derivatives have been studied for their potential therapeutic effects . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to identify functional groups and the connectivity of atoms within a molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. In the case of morpholine derivatives, the morpholine ring can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its molecular structure. For instance, morpholine derivatives are generally soluble in organic solvents due to their polar nature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(18-13-24-16-3-1-2-4-17(16)25-18)20-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,18H,9-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAAABCWBMIAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)
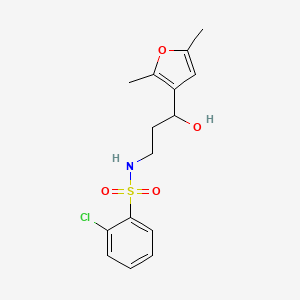
![N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2353869.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)
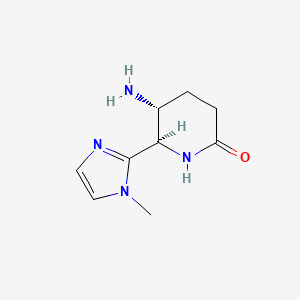
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)
